molecular formula C17H23N5O B11029857 N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

Cat. No.: B11029857
M. Wt: 313.4 g/mol
InChI Key: RJQPFGCISMWEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzoxazole ring with a triazine moiety, which is further substituted with a 2-methylcyclohexyl group. The intricate arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Triazine Ring: The triazine ring is generally formed by the reaction of cyanuric chloride with amines. In this case, the intermediate triazine compound is further reacted with 2-methylcyclohexylamine.

    Coupling of Benzoxazole and Triazine Rings: The final step involves coupling the benzoxazole ring with the triazine intermediate under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Reduced forms of the triazine or benzoxazole rings.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be explored for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Researchers may investigate its efficacy and safety as a therapeutic agent for various diseases, particularly those involving targets within the triazine or benzoxazole pathways.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazine and benzoxazole rings are known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is unique due to its combination of a benzoxazole ring with a triazine moiety, which is not commonly found in other compounds. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C17H23N5O/c1-12-6-2-4-8-14(12)22-10-18-16(19-11-22)21-17-20-13-7-3-5-9-15(13)23-17/h3,5,7,9,12,14H,2,4,6,8,10-11H2,1H3,(H2,18,19,20,21)

InChI Key

RJQPFGCISMWEKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2CNC(=NC2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.